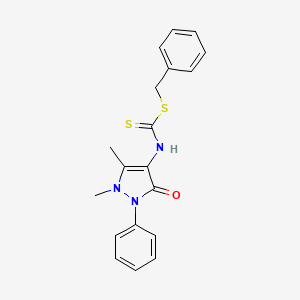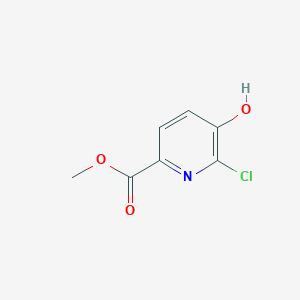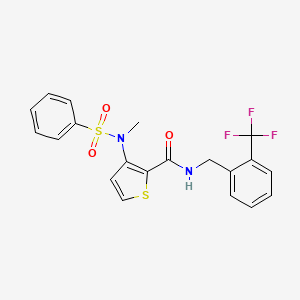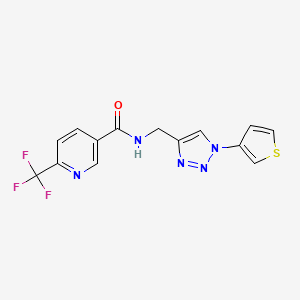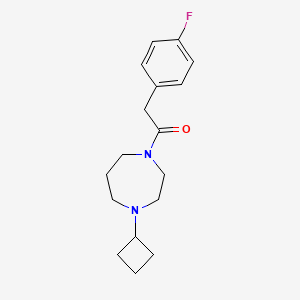
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one, also known as CDC-X, is a novel compound that has gained interest in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Pharmacological Applications
- Synthesis Techniques: A significant focus has been on the synthesis of compounds related to "1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one," including methods for creating histamine H(3) receptor antagonists. These synthesis techniques often involve complex chemical pathways, including the inversion of stereogenic centers and desymmetrization of homopiperazine, showcasing the chemical versatility and potential applications in pharmacology (Pippel et al., 2010).
- Anxiolytic Activity: Some derivatives have been explored for their anxiolytic activity, where the condensation of certain compounds followed by cyclization reactions with substituted benzaldehydes forms structures that exhibit significant anxiolytic effects. This highlights the potential therapeutic applications of such compounds in treating anxiety-related disorders (Liszkiewicz et al., 2006).
Chemical Structure and Properties
- Structural Studies: Research on derivatives, such as 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, includes detailed structural analyses through X-ray crystallography and NMR spectroscopy. These studies not only elucidate the molecular structure but also contribute to understanding the chemical properties and reactivity of such compounds, paving the way for the development of novel materials and drugs (Núñez Alonso et al., 2020).
Catalysis and Chemical Reactions
- Catalytic Applications: Exploration of catalysis, such as the use of palladacycles for cathepsin B inhibition and cytotoxicity, indicates the broader chemical utility of compounds with similar frameworks. These findings open avenues for the design of catalysts and therapeutic agents targeting specific biological pathways (Spencer et al., 2009).
Anticancer and Antimicrobial Activity
- Biological Activities: A novel series of compounds including "1-(3-Methyl-3-mesityl)-cyclobutyl-2-{[5-(2-fluorophenyl)-4-(aryl-alkyl)-4H-[1,2,4]triazol-3-yl]sulfanyl}-ethanone" were synthesized and characterized for their antioxidant and antibacterial properties. These studies demonstrate the potential of such compounds in developing new treatments for various diseases, including cancer (Sarac et al., 2020).
properties
IUPAC Name |
1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c18-15-7-5-14(6-8-15)13-17(21)20-10-2-9-19(11-12-20)16-3-1-4-16/h5-8,16H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDOZSDPKNCJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

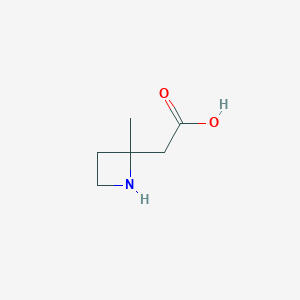

![Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2825550.png)
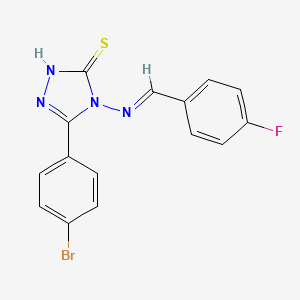
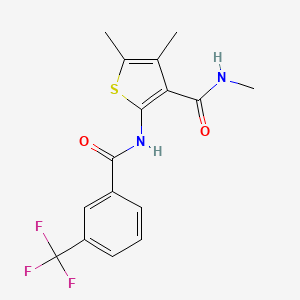
![N-cyclohexyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2825556.png)
![5-Bromo-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2825558.png)
![N'-[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2825559.png)
![2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2825560.png)
